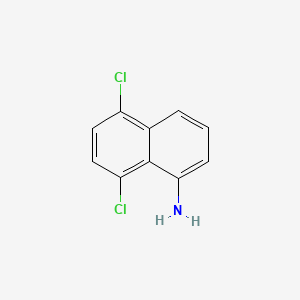

5,8-Dichloronaphthalen-1-amine

Description

Contextualization within Halogenated Aromatic and Amine Chemistry

5,8-Dichloronaphthalen-1-amine is a member of the halogenated aromatic amines, a class of compounds known for their utility as synthetic intermediates. The presence of chlorine atoms on the naphthalene (B1677914) ring significantly influences the electron density of the aromatic system through their inductive and resonance effects. This, in turn, affects the reactivity of the amine group and the aromatic ring itself.

The chemistry of halogenated aromatic compounds is a cornerstone of modern organic synthesis. The carbon-halogen bond provides a reactive handle for a multitude of transformations, including nucleophilic aromatic substitution, elimination-addition reactions, and a wide range of metal-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions allow for the construction of complex molecular architectures from relatively simple halogenated precursors.

Simultaneously, the amine functional group is one of the most versatile in organic chemistry. It can act as a nucleophile, a base, and a directing group in electrophilic aromatic substitution. The interplay between the electron-withdrawing nature of the chlorine atoms and the electron-donating character of the amine group in this compound is expected to impart unique reactivity and properties to the molecule.

Overview of Existing Research Trends in Substituted Naphthalenes and Amines

Research into substituted naphthalenes is a vibrant and evolving field. A significant trend involves the development of new synthetic methodologies to control the regioselectivity of substitution on the naphthalene core. Traditional electrophilic substitution reactions on naphthalene can often lead to mixtures of isomers, making the synthesis of specific polysubstituted naphthalenes challenging. Modern approaches often focus on directed metalation, cross-coupling strategies, and C-H activation to achieve precise functionalization.

In the realm of naphthalenamines, much research has been devoted to their application in the synthesis of fluorescent probes and sensors. The naphthalene scaffold provides a rigid and well-defined platform, while the amine group can be readily modified to tune the electronic and photophysical properties of the molecule. Furthermore, substituted naphthalenamines are key building blocks in the preparation of biologically active compounds and materials with interesting optical and electronic properties.

Identification of Research Gaps and Formulation of Specific Objectives for this compound

A comprehensive review of the scientific literature reveals a significant research gap concerning this compound. While databases like PubChem list the compound and its basic physicochemical properties, there is a notable absence of published research detailing its synthesis, reactivity, and potential applications. This lack of information presents a clear opportunity for new avenues of chemical exploration.

The primary research objective for this compound is to develop a reliable and efficient synthetic route to the compound. A historical method for the synthesis of dichloronaphthylamines involved the chlorination of naphthalenamine derivatives, but specific conditions and yields for the 5,8-dichloro isomer are not well-documented.

A second key objective would be the thorough characterization of the compound's chemical and physical properties. This would include detailed spectroscopic analysis (NMR, IR, UV-Vis, and mass spectrometry) to provide a complete and verified dataset for the molecule.

Following its synthesis and characterization, a third objective would be to explore the reactivity of this compound. This would involve investigating its participation in a range of chemical transformations, such as N-alkylation, N-acylation, and diazotization of the amine group, as well as cross-coupling and nucleophilic substitution reactions at the chlorinated positions. The insights gained from these studies would be invaluable in assessing the potential of this compound as a versatile building block in organic synthesis.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₇Cl₂N | PubChem uni.lu |

| Molecular Weight | 212.08 g/mol | PubChem uni.lu |

| Monoisotopic Mass | 210.99556 Da | PubChem uni.lu |

| Predicted XLogP3 | 3.7 | PubChem uni.lu |

| Predicted Hydrogen Bond Donor Count | 1 | PubChem uni.lu |

| Predicted Hydrogen Bond Acceptor Count | 1 | PubChem uni.lu |

| Predicted Rotatable Bond Count | 0 | PubChem uni.lu |

| Predicted pKa | Basic: 1.8, Acidic: 15.3 | Chemicalize |

Structure

2D Structure

3D Structure

Properties

CAS No. |

3604-99-7 |

|---|---|

Molecular Formula |

C10H7Cl2N |

Molecular Weight |

212.07 g/mol |

IUPAC Name |

5,8-dichloronaphthalen-1-amine |

InChI |

InChI=1S/C10H7Cl2N/c11-7-4-5-8(12)10-6(7)2-1-3-9(10)13/h1-5H,13H2 |

InChI Key |

XRUHWPCWXZKWDO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C(=C1)N)Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5,8 Dichloronaphthalen 1 Amine

Strategic Retrosynthetic Analysis for Dichloronaphthalenamine Frameworks

Retrosynthetic analysis provides a logical framework for dismantling a target molecule to identify viable starting materials and synthetic routes. For 5,8-Dichloronaphthalen-1-amine, the primary disconnections are the C-N and C-Cl bonds. This deconstruction leads to two principal synthetic strategies:

Late-stage Amination: This approach commences with a dichlorinated naphthalene (B1677914) core, such as 1,4-dichloronaphthalene (B155283). The key transformation is the regioselective introduction of the amine group at the C1 position.

Dichlorination of a Naphthalenamine Precursor: This strategy begins with a suitable naphthalenamine derivative, which is then subjected to a regioselective dichlorination process to install the chlorine atoms at the C5 and C8 positions.

Exploration of Regioselective Dichlorination and Amination Strategies

Achieving the desired 5,8-dichloro-1-amino substitution pattern necessitates precise control over the introduction of each functional group.

Halogenation Protocols on Naphthalene Precursors

The direct chlorination of unsubstituted naphthalene typically yields complex mixtures of isomers, making it an unsuitable method for regioselective synthesis. To achieve the desired 5,8-dichlorination, a pre-existing substituent on the naphthalene ring is often used to direct the incoming electrophiles. For instance, starting with a 1-amino-5-sulfonic acid derivative of naphthalene allows for controlled halogenation. The sulfonic acid group can direct the chlorination to specific positions and can be subsequently removed. Another established method involves the diazotization of an aminonaphthalene, followed by a Sandmeyer reaction to introduce chlorine atoms. The regiochemical outcome is highly dependent on the substitution pattern of the starting aminonaphthalene.

Amination Approaches for Naphthalene Derivatives

The introduction of an amine group onto a pre-existing dichloronaphthalene framework can be accomplished via several methods. Nucleophilic aromatic substitution (SNAr) on a highly activated dichloronaphthalene substrate is one possibility. However, the reactivity of the chloro-substituents in 1,4-dichloronaphthalene towards traditional SNAr conditions with ammonia (B1221849) is generally low and may require harsh conditions, leading to potential side reactions. A more controlled approach involves the nitration of a dichloronaphthalene followed by the reduction of the nitro group to an amine. The regioselectivity of the nitration step is a critical factor in this sequence.

Modern Catalytic Approaches for C-N Bond Formation in this compound Synthesis

Transition metal catalysis has revolutionized the formation of carbon-nitrogen bonds, offering mild and highly selective alternatives to traditional methods.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination).

The Buchwald-Hartwig amination stands as a premier method for the synthesis of arylamines. This palladium-catalyzed cross-coupling reaction enables the formation of a C-N bond between an aryl halide and an amine. In the context of this compound synthesis, a plausible route involves the coupling of a tri-substituted naphthalene, such as 1,5,8-trichloronaphthalene, with an ammonia surrogate or a primary amine, followed by a deprotection step if necessary.

The success of the Buchwald-Hartwig amination hinges on the careful selection of the palladium catalyst, the phosphine (B1218219) ligand, and the base. Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle. The reaction conditions, including solvent and temperature, must be meticulously optimized to achieve high yields and selectivity. A significant advantage of this methodology is its broad functional group tolerance, which allows for its application to complex molecules.

| Reaction Component | Example | Role |

| Aryl Halide | 1,5,8-Trichloronaphthalene | Substrate |

| Amine Source | Benzophenone imine | Ammonia surrogate |

| Catalyst | Pd(OAc)₂ | Palladium(0) precursor |

| Ligand | BINAP | Facilitates reductive elimination |

| Base | NaOt-Bu | Activates the amine |

Copper-Mediated Amination Protocols

Copper-catalyzed C-N bond formation, historically known as the Ullmann condensation, provides a valuable alternative to palladium-catalyzed methods. While traditional Ullmann reactions required high temperatures and stoichiometric amounts of copper, modern protocols utilize catalytic amounts of copper in conjunction with ligands, allowing for milder reaction conditions.

For the synthesis of this compound, a copper-mediated approach could involve the reaction of 1,4-dichloronaphthalene with an aminating agent. The use of ligands such as 1,10-phenanthroline (B135089) or N,N'-dimethylethylenediamine can significantly improve the efficiency of the coupling. Although sometimes considered less general than palladium-based systems, copper catalysis can be more cost-effective and may offer superior results for specific substrates.

| Reaction Component | Example | Role |

| Aryl Halide | 1,4-Dichloronaphthalene | Substrate |

| Amine Source | Ammonia | Nucleophile |

| Catalyst | CuI | Copper(I) source |

| Ligand | 1,10-Phenanthroline | Accelerates the reaction |

| Base | K₂CO₃ | Neutralizes HX by-product |

Nickel-Catalyzed C-N Bond Formation

The creation of carbon-nitrogen (C-N) bonds is a fundamental process in organic chemistry, essential for synthesizing aromatic amines such as this compound. While palladium-based catalysis is common, nickel-catalyzed methods have gained prominence as a more cost-effective and sustainable alternative. The relative abundance and lower cost of nickel make it an attractive option for industrial-scale synthesis.

Recent advancements have highlighted the efficacy of nickel catalysis in C-N bond formation. nih.gov These reactions can proceed through various mechanistic pathways, including the well-established Ni(0)/Ni(II) redox cycle and the more recently explored photoinduced or thermally driven Ni(I)/Ni(III) cycles. nih.gov The Ni(I)/Ni(III) pathway is often more efficient, as the higher-valent Ni(III) species facilitates a more rapid and energetically favorable C-N reductive elimination step. nih.gov

A general procedure for nickel-catalyzed C-N coupling involves the reaction of a haloarene with an amine source in the presence of a nickel catalyst. nih.gov For the synthesis of this compound, this could involve the amination of a suitable polychlorinated naphthalene precursor. The choice of ligand is critical to the success of the reaction, with various phosphine ligands and N-heterocyclic carbenes (NHCs) being developed to enhance catalytic activity. nih.gov In some modern protocols, the use of complex ligands can even be avoided under photoredox conditions. nih.gov

Nickel hydride (NiH) catalyzed hydroamination has also emerged as a powerful technique for C-N bond formation, avoiding the need for stoichiometric organometallic reagents and offering compatibility with a wide range of functional groups. nih.govrsc.org This method can be applied to various unsaturated hydrocarbons, and the use of specific directing groups and ligands can achieve high regioselectivity. nih.gov

Table 1: Comparison of Mechanistic Features in Nickel-Catalyzed C-N Bond Formation

| Feature | Ni(0)/Ni(II) Cycle | Ni(I)/Ni(III) Cycle | NiH-Catalyzed Hydroamination |

| Typical Catalyst State | Ni(0) is the active species. | Involves Ni(I) and Ni(III) intermediates. | A NiH complex initiates the reaction. nih.gov |

| Key Steps | Oxidative addition, amine coordination/deprotonation, reductive elimination. | Can be initiated by single electron transfer; features a faster reductive elimination from a Ni(III) center. nih.gov | Migratory insertion of the NiH complex into an unsaturated bond, followed by reaction with the amine. nih.gov |

| Common Precursors | Haloarenes, amines. | Haloarenes, amines. nih.gov | Alkenes or alkynes, amines. nih.govrsc.org |

| Advantages | Well-established and widely used. | Can be more efficient and occur under milder conditions; may not require complex ligands. nih.gov | High atom economy, avoids stoichiometric organometallic reagents. nih.govrsc.org |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is vital for developing sustainable and environmentally responsible methods for synthesizing this compound. This involves a holistic approach to chemical process design, aiming to reduce waste, minimize hazards, and improve efficiency. nih.govresearchgate.net

Atom economy is a core principle of green chemistry that measures how efficiently reactant atoms are incorporated into the desired final product. numberanalytics.comacs.org Traditional multi-step syntheses, such as those involving nitration followed by reduction, often have poor atom economy because they use stoichiometric reagents that are not incorporated into the product, leading to significant waste. nih.gov

For every kilogram of product in the fine chemical and pharmaceutical industries, it is estimated that 5 to 100 times that amount of chemical waste is generated. nih.gov Reactions like substitutions and eliminations are typically atom-uneconomical. nih.gov In contrast, addition and rearrangement reactions are inherently more atom-economical. acs.org

To improve the atom economy in the synthesis of this compound, modern synthetic methods focus on catalytic approaches. Catalytic reactions, by their nature, use small amounts of a substance to produce large amounts of product, which dramatically reduces waste compared to stoichiometric methods. acsgcipr.org This not only minimizes the generation of byproducts but also reduces the consumption of raw materials and energy. numberanalytics.comacsgcipr.org

Table 2: Atom Economy Comparison of Synthetic Reaction Types

| Reaction Type | General Transformation | Atom Economy | Example |

| Addition | A + B → C | 100% | Diels-Alder Reaction jocpr.com |

| Rearrangement | A → B | 100% | Beckmann Rearrangement jocpr.com |

| Substitution | A-B + C → A-C + B | < 100% | Wittig Reaction |

| Elimination | A → B + C | < 100% | Dehydration of an Alcohol |

Solvents are a major contributor to the environmental impact of chemical processes, often accounting for the largest mass component of a reaction. whiterose.ac.uk Many traditional organic solvents are hazardous, volatile, and difficult to dispose of. Green chemistry promotes the use of safer solvents or, ideally, the elimination of solvents altogether. nih.gov

Water is a highly desirable green solvent due to its non-toxic and non-flammable nature. nih.gov Research is ongoing to develop methods, such as using surfactants, to conduct reactions with non-polar compounds like those involved in the synthesis of this compound in aqueous media. nih.gov Bio-based solvents, such as Cyrene™, which is derived from waste cellulose, are also emerging as viable alternatives to toxic dipolar aprotic solvents like DMF and NMP. bath.ac.uk

Solvent-free, or neat, reactions represent an ideal scenario from a green chemistry perspective. nih.gov These reactions can be facilitated by techniques such as mechanochemistry (using mechanical energy) or by heating the reactants together without a solvent medium, which simplifies purification and drastically reduces waste. nih.gov

A fundamental tenet of green chemistry is the preference for catalytic reagents over stoichiometric ones. rsc.org Stoichiometric reagents are consumed in a reaction in a 1:1 molar ratio (or greater) with the starting material, contributing directly to the waste stream. acsgcipr.org In contrast, catalysts are used in small quantities and are regenerated during the reaction cycle, allowing them to facilitate many transformations. acsgcipr.org

The use of catalysts can prevent the significant waste associated with stoichiometric reagents, such as in oxidation or reduction reactions. rsc.org For instance, replacing traditional metal-acid reduction systems with catalytic hydrogenation significantly improves the environmental profile of a synthesis. Catalysts enhance reaction rates, improve selectivity, and can reduce the number of steps required in a synthetic sequence, all of which contribute to a greener process. rsc.orgresearchgate.net The development of heterogeneous catalysts is particularly advantageous as they can be easily separated from the reaction mixture and recycled, further enhancing sustainability and economic viability. acsgcipr.org

Process Optimization and Scalability Considerations

Translating a laboratory synthesis of this compound to an industrial scale requires rigorous process optimization and careful consideration of scalability factors to ensure the process is safe, efficient, robust, and economically viable.

Key Optimization Parameters:

Reaction Conditions: Temperature, pressure, and reactant concentrations must be fine-tuned. While higher temperatures may accelerate reactions, they can also promote the formation of impurities. The heat transfer properties of the reactor become critical on a larger scale to prevent thermal runaway events.

Mixing and Mass Transfer: Efficient agitation is crucial, especially in heterogeneous mixtures, to ensure uniform reaction rates and heat distribution. The choice of impeller and mixing speed must be optimized for the specific reactor geometry and reaction type.

Reagent and Catalyst Selection: For large-scale production, the cost, availability, and safety of all materials are paramount. In catalytic processes, the catalyst's efficacy (yield, turnover number), stability, and potential for recovery and reuse are critical economic and environmental drivers. acsgcipr.org Minimizing catalyst loading without sacrificing performance is a key optimization goal.

Downstream Processing and Purification:

The method for isolating and purifying the final product must be scalable. While laboratory-scale purification might rely on techniques like column chromatography, industrial-scale processes often favor more efficient methods like crystallization or distillation. The choice of method depends on the product's physical properties and the impurity profile. Developing a robust crystallization process can be highly effective for obtaining a high-purity solid product directly.

Waste Management and Safety:

A comprehensive strategy for managing all waste streams is essential. This includes byproducts, spent solvents, and any materials used in purification. A thorough hazard analysis of all chemicals and process steps must be conducted to identify potential risks, such as toxicity, flammability, and reactivity. Implementing appropriate engineering controls and safety protocols is necessary to mitigate these risks and ensure safe operation on a large scale.

Chemical Reactivity and Mechanistic Pathways of 5,8 Dichloronaphthalen 1 Amine

Nucleophilic Reactivity of the Primary Amine Moiety

The primary amine group (–NH2) at the C1 position of the naphthalene (B1677914) ring is a key site of nucleophilic reactivity. This allows for the formation of a variety of new bonds and functional groups through reactions with suitable electrophiles.

Acylation and Sulfonylation Reactions

The primary amine of 5,8-dichloronaphthalen-1-amine readily undergoes acylation and sulfonylation. These reactions involve the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl or sulfonyl center, respectively.

Acylation typically proceeds by reacting the amine with acyl halides or anhydrides, often in the presence of a base to neutralize the acidic byproduct. This results in the formation of an amide linkage. Similarly, sulfonylation with sulfonyl chlorides in the presence of a base yields sulfonamides. These reactions are fundamental for introducing protecting groups or for the synthesis of more complex molecular architectures.

Table 1: Representative Acylation and Sulfonylation Reactions

| Reactant | Reagent | Product Type |

| This compound | Acetyl chloride | N-(5,8-dichloronaphthalen-1-yl)acetamide |

| This compound | Benzoyl chloride | N-(5,8-dichloronaphthalen-1-yl)benzamide |

| This compound | p-Toluenesulfonyl chloride | N-(5,8-dichloronaphthalen-1-yl)-4-methylbenzenesulfonamide |

Alkylation and Arylation Strategies

The nitrogen atom of the primary amine can also act as a nucleophile in alkylation and arylation reactions. Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation, leading to secondary and tertiary amines. However, under controlled conditions, mono-alkylation can be achieved.

Palladium-catalyzed cross-coupling reactions have become a powerful tool for the N-arylation of primary amines. nih.gov These methods, such as the Buchwald-Hartwig amination, allow for the formation of a C–N bond between the amine and an aryl halide or pseudohalide. nih.gov This has greatly expanded the scope of accessible arylated amine derivatives. nih.gov

Table 2: Examples of Alkylation and Arylation Reactions

| Reactant | Reagent | Reaction Type | Product Type |

| This compound | Methyl iodide | Nucleophilic Alkylation | N-methyl-5,8-dichloronaphthalen-1-amine |

| This compound | Phenylboronic acid / Pd catalyst | Buchwald-Hartwig Amination | N-phenyl-5,8-dichloronaphthalen-1-amine |

Formation of Imine and Enamine Derivatives

Primary amines, such as this compound, react with aldehydes and ketones to form imines, also known as Schiff bases. orgoreview.commasterorganicchemistry.comlibretexts.org This condensation reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. orgoreview.commasterorganicchemistry.comlibretexts.org The reaction is reversible, and the rate is often optimal at a pH of around 4 to 5. orgoreview.comlibretexts.org

The mechanism begins with the nucleophilic attack of the primary amine on the carbonyl carbon to form a carbinolamine intermediate. orgoreview.comlibretexts.org Protonation of the hydroxyl group of the carbinolamine makes it a good leaving group (water), which is then eliminated to form an iminium ion. orgoreview.comlibretexts.org Deprotonation of the nitrogen atom yields the final imine product. orgoreview.comlibretexts.org

Enamine formation, in contrast, typically occurs with secondary amines. wikipedia.orgcambridge.orglibretexts.orgchadsprep.com However, if the resulting imine from a primary amine can tautomerize to an enamine, this equilibrium may exist. wikipedia.org The enamine-imine tautomerism is analogous to the keto-enol tautomerism. wikipedia.org

Table 3: Imine Formation Reaction

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Benzaldehyde | N-(phenylmethylidene)-5,8-dichloronaphthalen-1-amine (an imine) |

| This compound | Acetone | N-(propan-2-ylidene)-5,8-dichloronaphthalen-1-amine (an imine) |

Reactivity of the Halogen Substituents (Chlorine Atoms)

The two chlorine atoms attached to the naphthalene core at positions C5 and C8 are generally less reactive than the primary amine group. However, under specific conditions, they can participate in substitution and coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) on the Naphthalene Core

Nucleophilic aromatic substitution (SNA) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org For an SNAr reaction to occur, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.orgmasterorganicchemistry.com These groups help to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. libretexts.org

In the case of this compound, the naphthalene ring itself is electron-rich, and the amine group is an electron-donating group, which disfavors SNAr reactions. However, under forcing conditions with very strong nucleophiles, substitution of the chlorine atoms may be possible. The reaction proceeds through an addition-elimination mechanism. libretexts.org

Cross-Coupling Reactions Involving C-Cl Bonds

The chlorine atoms on the naphthalene ring can participate in various palladium-catalyzed cross-coupling reactions. These reactions are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, the development of specialized ligand systems has enabled their efficient use in cross-coupling. researchgate.net

Reactions such as the Suzuki, Heck, and Sonogashira couplings can potentially be employed to functionalize the C5 and C8 positions of this compound. These reactions typically involve the oxidative addition of the aryl chloride to a low-valent palladium complex, followed by transmetalation (in the case of Suzuki and similar reactions) or migratory insertion (in the case of the Heck reaction), and finally reductive elimination to regenerate the catalyst and yield the coupled product. nih.gov Nickel-based catalysts have also shown promise for the cross-coupling of aryl chlorides with amines. researchgate.net

Table 4: Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Product Type |

| Suzuki Coupling | Arylboronic acid | Aryl-substituted naphthalene |

| Heck Coupling | Alkene | Alkenyl-substituted naphthalene |

| Sonogashira Coupling | Terminal alkyne | Alkynyl-substituted naphthalene |

| Buchwald-Hartwig Amination | Amine | Amino-substituted naphthalene |

Electrophilic Aromatic Substitution on the Naphthalene Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of naphthalene. The naphthalene core is more reactive than benzene (B151609) towards electrophiles because the activation energy required to form the intermediate carbocation (arenium ion) is lower. libretexts.org In substituted naphthalenes, the position of electrophilic attack is directed by the electronic properties of the existing substituents. researchgate.net

In this compound, the substituents are an amino group (-NH₂) at the C1 position and two chloro groups (-Cl) at the C5 and C8 positions.

Amino Group (-NH₂): The amino group is a powerful activating group and is ortho, para-directing. libretexts.orglibretexts.org It donates electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediate formed during electrophilic attack. In a naphthalene system, an activating group on one ring directs the incoming electrophile to that same ring. scribd.com Therefore, the amino group at C1 will direct incoming electrophiles to the C2 and C4 positions of the same ring.

Chloro Groups (-Cl): The chloro groups are deactivating yet ortho, para-directing. organicchemistrytutor.comlibretexts.org They withdraw electron density through induction, making the ring less reactive, but can donate a lone pair of electrons through resonance to stabilize the arenium ion at the ortho and para positions. The chloro groups at C5 and C8 will deactivate their ring, further favoring substitution on the ring bearing the amino group. The C5-chloro group could direct to the C6 and C4a positions, while the C8-chloro group could direct to the C7 and C8a positions.

Predicted Regioselectivity:

Attack at C4: This position is para to the strongly activating amino group. The arenium ion intermediate formed by attack at C4 would be significantly stabilized by resonance involving the nitrogen lone pair.

Attack at C2: This position is ortho to the amino group. While also activated, it is generally subject to more steric hindrance than the para position. stackexchange.com

Given these factors, electrophilic substitution on this compound is predicted to yield predominantly the 4-substituted product, with the 2-substituted product as a minor isomer. The deactivating effect of the chloro groups on the other ring makes substitution on that ring highly unlikely.

Kinetic vs. Thermodynamic Control:

In naphthalene chemistry, the site of substitution can sometimes be influenced by reaction conditions, leading to either a kinetic or a thermodynamic product. acs.orgstackexchange.comscribd.com For many electrophilic substitutions on naphthalene, attack at the α-position (like C1, C4, C5, C8) is kinetically favored due to a more stable arenium ion intermediate that can better preserve the aromaticity of one ring. youtube.comwordpress.com Attack at the β-position (like C2, C3, C6, C7) can sometimes lead to the more thermodynamically stable product, as seen in the sulfonation of naphthalene. stackexchange.comwordpress.com For this compound, both the C2 and C4 positions are on the same ring as the activating amino group. The C4 position is an α-position and the C2 is a β-position relative to the naphthalene core itself. The powerful electronic activation by the amino group at the C4 position likely makes it the kinetically and thermodynamically favored product in most cases.

Radical Reactions and Photoinduced Transformations

The study of radical and photoinduced reactions of chlorinated aromatic compounds is crucial for understanding their environmental fate and potential for synthetic applications.

Radical Reactions:

Polychlorinated naphthalenes (PCNs) are known persistent organic pollutants, and their degradation can involve radical reactions. nih.govnih.gov For instance, hydroxyl radicals (•OH) in the atmosphere can react with naphthalenes by adding to the aromatic ring to form a benzocyclohexadienyl radical. acs.org This intermediate can then undergo further reactions. In the case of this compound, a similar reaction with hydroxyl radicals would likely lead to the formation of various hydroxylated and further oxidized products.

Photochemical generation of aminium radicals from aromatic amines is a known method for C-N bond formation. youtube.com It is conceivable that under specific photochemical conditions, the amino group of this compound could be converted to an aminium radical cation. This highly electrophilic species could then react with other arenes or undergo intramolecular cyclization if a suitable reaction partner is available.

Photoinduced Transformations:

The photochemistry of chlorinated aromatic amines can be complex. N-Chloroamines, formed by the reaction of amines with a chlorine source, can undergo photolytic cleavage to produce aminium radicals. youtube.comscientificupdate.com It is also known that chloramines can be a significant source of chlorine atoms in the atmosphere upon photolysis. nih.gov

For this compound, UV irradiation could potentially lead to several pathways:

Photodegradation: Similar to other polychlorinated naphthalenes, it may undergo photodegradation, which could involve the reductive dechlorination (C-Cl bond cleavage) or oxidation of the aromatic system. nih.gov

Formation of N-centered radicals: If converted to an N-chloroamine derivative, it could undergo photo-induced homolysis of the N-Cl bond to generate a nitrogen-centered radical. youtube.com

Detailed Mechanistic Investigations using Kinetic and Spectroscopic Methods

Detailed mechanistic studies on this compound are not documented in available literature. However, the methodologies that would be employed for such an investigation can be described.

To understand the regioselectivity of electrophilic substitution, computational methods such as Density Functional Theory (DFT) would be used to model the reaction and analyze the transition states for attack at different positions (e.g., C2 vs. C4). By calculating the energies of the transition states leading to the different possible arenium ion intermediates, one could predict the most favorable reaction pathway. The transition state with the lower activation energy would correspond to the kinetically favored product. stackexchange.com These calculations would likely confirm that the transition state for attack at the C4 position is lower in energy due to the strong stabilizing resonance effect of the amino group.

A reaction coordinate diagram would visually represent the energy changes throughout the course of the reaction. For the electrophilic substitution on this compound, the diagram would plot the potential energy against the reaction coordinate. It would show the energy of the reactants, the transition state for the formation of the arenium ion (the highest energy point), the arenium ion intermediate itself (a local energy minimum), a second transition state for the loss of a proton, and finally the energy of the products. youtube.com Comparing the diagrams for attack at C2 and C4 would illustrate why C4 substitution is preferred, as its entire energy profile, particularly the activation energy to form the arenium ion, would be lower.

The choice of catalyst and solvent can significantly influence the outcome of electrophilic aromatic substitutions on naphthalene systems. libretexts.org

Lewis Acids: In Friedel-Crafts reactions, the Lewis acid catalyst (e.g., AlCl₃) can complex with the amino group, deactivating it and potentially altering the regioselectivity. To circumvent this, the amino group is often protected, for example, by acetylation to form an amide. The less activating amide group still directs ortho and para, but the reaction is more controllable. libretexts.org

Solvent Effects: In some cases, the solvent can influence the isomer distribution. For example, in the Friedel-Crafts acylation of naphthalene, changing the solvent from carbon disulfide to nitrobenzene (B124822) can alter the major product from the 1-isomer to the 2-isomer. libretexts.org Similar effects could be explored for this compound to see if the ratio of C2 to C4 substitution can be manipulated.

Catalytic Hydrogenation: The naphthalene ring can be selectively hydrogenated. Catalysts like Ni-Mo on an alumina (B75360) support have been used for the selective hydrogenation of naphthalene to tetralin. scielo.br The conditions for such a reaction on this compound would need to be carefully chosen to avoid dehalogenation or reduction of the amino group.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Intermolecular Interaction Analysis

High-resolution vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for probing the conformational landscape and intermolecular interactions of 5,8-Dichloronaphthalen-1-amine.

In the solid state, the FT-IR spectrum of this compound displays characteristic absorption bands that provide insight into its molecular structure. The N-H stretching vibrations of the primary amine group are typically observed in the region of 3400-3300 cm⁻¹. The aromatic C-H stretching vibrations appear around 3100-3000 cm⁻¹, while the C=C stretching vibrations of the naphthalene (B1677914) ring are found in the 1600-1450 cm⁻¹ range. The C-N stretching vibration is expected to be in the 1350-1250 cm⁻¹ region. The presence of the chlorine substituents is evidenced by the C-Cl stretching vibrations, which typically occur in the 800-600 cm⁻¹ range.

Raman spectroscopy complements the FT-IR data, offering enhanced sensitivity for non-polar bonds. The symmetric vibrations of the naphthalene ring system are often more intense in the Raman spectrum. By analyzing the shifts in vibrational frequencies and changes in peak intensities, researchers can deduce information about the conformational flexibility of the molecule and the nature of intermolecular hydrogen bonding involving the amine group in the crystalline lattice.

Table 1: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |

| N-H Stretch | 3400-3300 | 3400-3300 |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| C=C Stretch (Aromatic) | 1600-1450 | 1600-1450 |

| C-N Stretch | 1350-1250 | 1350-1250 |

| C-Cl Stretch | 800-600 | 800-600 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR spectroscopy provides a detailed map of the chemical environment of each atom within the this compound molecule.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals.

A ¹H NMR spectrum of this compound will show distinct signals for the aromatic protons. The chemical shifts of these protons are influenced by the electron-donating amine group and the electron-withdrawing chlorine atoms. A COSY experiment reveals the scalar coupling network between adjacent protons, allowing for the assignment of protons on the same aromatic ring. For instance, the proton at position 2 would show a correlation to the proton at position 3, and the proton at position 3 would correlate with the protons at positions 2 and 4.

An HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This allows for the definitive assignment of the ¹³C signals based on the previously assigned ¹H signals. This is particularly useful for distinguishing between the different carbon atoms in the naphthalene ring system.

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of this compound in its crystalline form. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about these interactions, which are sensitive to the local environment. Techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) can be used to obtain high-resolution ¹³C spectra of the solid material. The chemical shifts observed in the ssNMR spectrum can provide insights into the presence of different polymorphs or crystallographically inequivalent molecules within the unit cell.

Single-Crystal X-ray Diffraction for Precise Molecular Geometry and Packing

Single-crystal X-ray diffraction provides the most definitive and precise three-dimensional structure of this compound in the solid state. This technique allows for the accurate determination of bond lengths, bond angles, and torsion angles, revealing the precise molecular geometry. Furthermore, it elucidates the packing arrangement of the molecules in the crystal lattice, including intermolecular interactions such as hydrogen bonds and π-π stacking. The analysis of the crystal structure would reveal the planarity of the naphthalene ring system and the orientation of the amine and chloro substituents.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are employed to investigate the electronic transitions and excited-state properties of this compound.

The UV-Vis absorption spectrum of this compound in a suitable solvent is expected to show characteristic absorption bands corresponding to π-π* transitions within the naphthalene ring system. The position and intensity of these bands are influenced by the auxochromic amine group and the chromophoric naphthalene core. The absorption maxima (λmax) provide information about the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Fluorescence spectroscopy can provide further insights into the electronic structure and excited-state dynamics. Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence, and the emission spectrum can be used to determine the energy of the first excited singlet state. The fluorescence quantum yield and lifetime are sensitive to the molecular environment and can be used to probe intermolecular interactions.

Table 2: Representative Electronic Spectroscopy Data

| Technique | Parameter | Observed Value |

| UV-Vis | λmax (nm) | ~320-350 |

| Fluorescence | Emission λmax (nm) | ~400-450 |

Mass Spectrometry for Fragmentation Pathway Elucidation (beyond basic identification)

High-resolution mass spectrometry (HRMS) is utilized not only for the confirmation of the molecular weight of this compound but also for the detailed elucidation of its fragmentation pathways under electron impact or other ionization methods. The fragmentation pattern provides valuable structural information.

The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the molecular weight of the compound. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion and its fragments, with peaks at [M]⁺, [M+2]⁺, and [M+4]⁺ in a specific ratio.

Common fragmentation pathways for this type of compound may include the loss of a chlorine atom ([M-Cl]⁺), followed by the loss of a hydrogen cyanide molecule ([M-Cl-HCN]⁺). The fragmentation of the naphthalene ring itself can also lead to a series of characteristic daughter ions. By carefully analyzing the masses and relative abundances of these fragment ions, a detailed fragmentation mechanism can be proposed, which further corroborates the assigned structure.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5,8-Dichloronaphthalen-1-amine, DFT calculations could provide a wealth of information.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability. A smaller gap generally suggests higher reactivity. For this compound, a HOMO-LUMO analysis would identify the electron-donating and electron-accepting regions of the molecule, offering insights into its potential behavior in chemical reactions. While no specific data exists for this compound, studies on related dichlorinated aromatic compounds could serve as a starting point for future research.

An electrostatic potential (ESP) surface map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for predicting how this compound might interact with other molecules, including potential reaction partners or biological targets. The generation of an ESP map would be a critical step in understanding its intermolecular forces and bonding characteristics.

DFT calculations can accurately predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra would be invaluable for characterizing this compound. These predicted spectra could aid in the interpretation of experimental data and confirm the compound's structure. Currently, no such theoretical or experimental spectra are reported in the literature for this specific molecule.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations could be employed to study the conformational flexibility of the amine group and the naphthalene (B1677914) backbone of this compound. Furthermore, MD simulations can model the effect of different solvents on the molecule's structure and dynamics, providing insights into its solubility and behavior in solution.

Reaction Mechanism Modeling and Transition State Characterization

Theoretical modeling can be used to investigate potential reaction mechanisms involving this compound. By calculating the energies of reactants, products, and transition states, researchers could predict the feasibility and pathways of various chemical transformations, such as electrophilic substitution or reactions at the amine group.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) studies aim to correlate the structural features of molecules with their physical, chemical, or biological properties. Once sufficient data on this compound and related compounds become available, QSPR models could be developed to predict properties like toxicity, reactivity, or environmental fate based on their molecular descriptors.

Non-Covalent Interaction (NCI) Analysis (e.g., Hydrogen Bonding, Halogen Bonding)

Information not available.

Advanced Applications in Materials Science and Catalysis

Role as a Building Block in Polymer and Conjugated Material Synthesis

The presence of a reactive amine group on the naphthalene (B1677914) core positions 5,8-Dichloronaphthalen-1-amine as a valuable monomer for the synthesis of high-performance polymers and a precursor for novel conjugated materials.

Diaminonaphthalenes are well-established monomers in the synthesis of aromatic polyimides and polyamides, polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. For instance, polyimides derived from diaminonaphthalene and various dianhydrides have been shown to exhibit excellent properties for applications in the aerospace and electronics industries. The introduction of a naphthalene unit into the polymer backbone can enhance thermal stability without sacrificing solubility. acs.orgrsc.org

The general synthesis of polyimides from a diamine involves a two-step process: the formation of a poly(amic acid) intermediate followed by thermal or chemical imidization. In the case of this compound, its primary amine group would readily react with dianhydrides to form the corresponding poly(amic acid). The presence of the chloro substituents could influence the reactivity of the amine and the properties of the resulting polymer, potentially enhancing flame retardancy and modifying solubility and intermolecular interactions.

Similarly, polyamides are synthesized through the polycondensation of diamines and diacid chlorides. rsc.org The use of this compound as a monomer in this process would yield polyamides with a naphthalene moiety integrated into the main chain. The rigidity of the naphthalene unit would contribute to a high glass transition temperature and thermal stability, while the chlorine atoms could impart specific functionalities. A direct synthesis of polyamides has also been achieved via the catalytic dehydrogenation of diols and diamines, offering a more atom-economical route. nih.govresearchgate.net

Table 1: Potential Polymerization Reactions Involving this compound

| Polymer Type | Co-monomer Example | Potential Polymer Properties |

| Polyimide | Pyromellitic dianhydride (PMDA) | High thermal stability, chemical resistance, modified solubility |

| Polyamide | Terephthaloyl chloride | High strength, high glass transition temperature, potential flame retardancy |

Naphthalene-based compounds are extensively used in organic electronics due to their excellent charge transport properties and stability. They serve as key components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as hole-transporting materials (HTMs) in perovskite solar cells. nih.govresearchgate.netrsc.orgnih.govnih.govnih.govacs.orgacs.orgacs.orgresearchgate.netmdpi.comacs.org

The electronic properties of naphthalene derivatives can be finely tuned by the introduction of substituents. The amino group in this compound acts as an electron donor, which is a common feature in many HTMs. nih.gov Conversely, the chloro groups are electron-withdrawing, a characteristic often found in electron-transporting materials (ETMs). researchgate.net This combination of donor and acceptor moieties within the same molecule, a "donor-acceptor" architecture, can lead to the formation of materials with ambipolar charge transport characteristics, capable of transporting both holes and electrons.

Naphthalene diimides (NDIs), for example, are a well-studied class of n-type organic semiconductors used in OFETs and as ETMs in solar cells. nih.govnih.govacs.org The properties of these materials are highly dependent on their substituents. Halogenation of organic semiconductors is a known strategy to tune their electronic structure and molecular packing. researchgate.net The introduction of chlorine atoms can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is beneficial for electron injection and transport. researchgate.net

Therefore, derivatives of this compound could be synthesized to create novel materials for organic electronics. For instance, by modifying the amine group, it could be incorporated into larger conjugated systems to function as an efficient HTM. The dichloro-substituted naphthalene core would influence the material's energy levels, solubility, and thin-film morphology, all of which are critical for device performance.

Table 2: Potential Applications of this compound Derivatives in Organic Electronics

| Application | Potential Role | Key Structural Features |

| OLEDs | Host material, Hole-transporting layer (HTL) | Naphthalene core for stability, amino group for hole transport |

| OFETs | Active semiconductor layer (p-type or ambipolar) | Donor-acceptor nature from amino and chloro groups |

| Perovskite Solar Cells | Hole-transporting material (HTM) | Electron-rich amine for efficient hole extraction |

Ligand Design in Transition Metal Catalysis

The amino group of this compound can act as a coordinating site for transition metals, opening up possibilities for its use as a ligand in catalysis. The electronic properties of the naphthalene ring system, modified by the chloro substituents, would influence the properties of the resulting metal complex.

While a simple monodentate ligand, this compound could be chemically modified to create bidentate or polydentate ligands. For example, reactions at the amino group or at the chlorinated positions could introduce additional coordinating atoms, such as phosphorus or nitrogen, leading to the formation of chelating ligands. Peri-substituted naphthalenes with two different donor atoms have been shown to form rigid κ²-coordinated complexes with transition metals.

The electronic nature of the ligand plays a crucial role in determining the catalytic activity of the metal center. The electron-withdrawing chlorine atoms on the naphthalene ring would decrease the electron density at the metal center, potentially enhancing its reactivity in certain catalytic cycles.

Chiral ligands are essential for asymmetric catalysis, a field focused on the synthesis of single-enantiomer products. While this compound itself is achiral, it could serve as a scaffold for the synthesis of chiral ligands. The introduction of a chiral center, for instance, through modification of the amino group, could lead to novel ligands for asymmetric hydrogenation, hydroamination, or other enantioselective transformations.

Hydroamination, the addition of an N-H bond across a carbon-carbon double or triple bond, is a highly atom-economical method for synthesizing amines. researchgate.net This reaction is often catalyzed by transition metal complexes. Ligands play a critical role in controlling the reactivity and selectivity of these catalysts. The development of new ligands based on the this compound framework could lead to catalysts with unique properties for hydroamination reactions. The electronic tuning provided by the chloro and amino groups could influence the catalyst's activity and selectivity for either Markovnikov or anti-Markovnikov addition. researchgate.net

Development of Advanced Functional Materials

Beyond the applications in polymers and catalysis, the unique substitution pattern of this compound makes it a promising building block for a variety of advanced functional materials. The combination of electron-donating and electron-withdrawing groups can lead to interesting photophysical properties, such as intramolecular charge transfer (ICT), which is the basis for fluorescent probes and sensors.

Furthermore, the chlorine atoms provide reactive sites for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions. This allows for the synthesis of a wide range of derivatives with tailored properties. For example, replacing the chlorine atoms with other functional groups could lead to new dyes, pigments, or materials with specific optical or electronic properties. Core-substituted naphthalene diimides, for instance, have been extensively studied for their tunable optical and redox properties.

Utilization in Sensor Technologies and Analytical Chemistry

The unique photophysical and electrochemical properties of the naphthalene core, combined with the electronic influence of the amine and chlorine substituents, make this compound a molecule of interest for the development of chemical sensors.

Fluorescent Probes

Naphthalene and its derivatives are well-known for their fluorescent properties and have been extensively used in the development of fluorescent probes for the detection of various analytes, including metal ions. mahendrapublications.comtandfonline.comnih.govresearchgate.net The fluorescence of these compounds can be modulated by interactions with analytes, leading to a measurable change in the emission intensity or wavelength. mahendrapublications.com

Derivatives of naphthalenamine can act as "off-on" fluorescent probes. tandfonline.comnih.gov The general principle behind many of these sensors is the photoinduced electron transfer (PET) process. In the "off" state, the fluorescence of the naphthalene fluorophore is quenched by the lone pair of electrons on the amine group. Upon binding of an analyte, such as a metal ion, to a chelating unit attached to the amine, the PET process is inhibited, leading to a restoration of fluorescence in the "on" state. mahendrapublications.com

While there are no specific reports on the use of this compound as a fluorescent probe, its structure suggests it could be a suitable candidate for such applications. The naphthalenamine core can serve as the fluorophore and the amine group as the binding site or a point of attachment for a more complex chelating moiety. The electron-withdrawing chlorine atoms would likely influence the energy levels of the molecule and, consequently, its absorption and emission properties. mdpi.com This could potentially lead to sensors with different selectivities or sensitivities compared to non-chlorinated analogues.

The potential application of this compound in fluorescent probes is highlighted by studies on related naphthalene-based sensors for the detection of metal ions like Al³⁺, Zn²⁺, Mg²⁺, and Fe²⁺. mahendrapublications.comtandfonline.comnih.govresearchgate.net

| Analyte | Sensing Mechanism | Role of Naphthalene Derivative |

| Al³⁺ | Photoinduced Electron Transfer (PET) | Serves as the fluorophore in a chemosensor. mahendrapublications.com |

| Zn²⁺ | Chelation Enhanced Fluorescence (CHEF) | Forms a complex with the metal ion, leading to increased fluorescence. tandfonline.com |

| Mg²⁺ | pH-switched PET | Acts as a dual-analyte probe with detection switched by pH. nih.gov |

| Fe²⁺ | Fluorescence quenching or enhancement | The naphthalene-based sensor's fluorescence is affected by the presence of the iron ion. researchgate.net |

Electrochemical Sensors

Electrochemical sensors offer a sensitive and often low-cost method for the detection of a wide range of analytes. The electroactive nature of many organic molecules, including aromatic amines, makes them suitable for use in the construction of these sensors.

Amino-substituted naphthalene compounds have been investigated for their electrochemical properties and their potential application in sensing. nih.gov For instance, the interaction of diaminonaphthalene isomers with DNA immobilized on an electrode surface has been shown to produce a measurable change in the electrochemical impedance, allowing for the detection of these compounds. nih.gov The mechanism of interaction is believed to be intercalation of the naphthalene ring into the DNA structure. nih.gov

Although this compound has not been specifically studied in this context, it is plausible that it would exhibit similar electrochemical activity. The amine group can be oxidized electrochemically, and the naphthalene ring can participate in interactions with other molecules. The presence of chlorine atoms would be expected to influence the oxidation potential of the amine group, which could be exploited to achieve selectivity in sensing applications.

Modified electrodes are a key component of many electrochemical sensors. nih.gov Materials like carbon nanotubes can be functionalized with specific recognition elements to create sensors with high sensitivity and selectivity. rsc.org It is conceivable that this compound could be used to modify electrode surfaces, either through direct immobilization or by incorporation into a polymer matrix, to create a sensor for specific target analytes. The development of such sensors could have applications in environmental monitoring and biomedical diagnostics. nih.govmdpi.com

Future Research Directions and Unaddressed Challenges

Sustainable and Novel Synthetic Routes for Complex Architectures

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. For 5,8-Dichloronaphthalen-1-amine, future research will likely focus on moving beyond traditional synthesis paradigms to embrace greener alternatives. One promising area is the application of catalytic reductive amination. The use of abundantly available and inexpensive catalysts like aluminum trichloride (AlCl₃) in conjunction with polymethylhydrosiloxane (PMHS) as a reducing agent offers a highly chemoselective pathway for the synthesis of amines. rsc.org This approach is attractive due to its tolerance of a wide range of functional groups and the potential for catalyst recycling, which significantly reduces waste. rsc.org

Furthermore, direct reductive amination of aldehydes in more environmentally friendly solvents is another key research direction. rsc.org The development of solvent selection guides can facilitate the replacement of hazardous chlorinated solvents, a significant step towards sustainable chemical production. rsc.org The principles of green chemistry, such as maximizing atom economy and utilizing renewable feedstocks, will be central to the design of novel synthetic routes for derivatives of this compound. sciencedaily.com For instance, exploring one-pot, multi-component reactions could lead to the efficient synthesis of complex heterocyclic structures from simple precursors, minimizing intermediate isolation steps and solvent usage. nih.gov

The synthesis of complex heterocyclic compounds is a particularly important application of aromatic amines. Research into the development of novel heterocyclic scaffolds derived from this compound could yield compounds with significant medicinal and material science applications. frontiersin.orgchebanov.org

Deeper Mechanistic Understanding of Selective Transformations

A thorough understanding of reaction mechanisms is crucial for the optimization of existing synthetic methods and the development of new, highly selective transformations. For this compound, a key area for future investigation is the mechanism of its formation and subsequent reactions, particularly nucleophilic aromatic substitution (SNAr). While the general principles of SNAr are well-established, the specific influence of the two chlorine atoms at the 5 and 8 positions on the naphthalene (B1677914) ring on the regioselectivity and kinetics of amination reactions warrants detailed study.

Future research should aim to elucidate the electronic and steric effects of the chloro substituents on the reactivity of the naphthalene core. This could involve detailed kinetic studies, isotopic labeling experiments, and the isolation and characterization of reaction intermediates. A deeper mechanistic understanding will enable chemists to fine-tune reaction conditions to achieve desired outcomes with high precision, minimizing the formation of unwanted byproducts.

Integration of Computational Methods for Predictive Design

Computational chemistry has emerged as a powerful tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and materials. For this compound, the integration of computational methods, particularly Density Functional Theory (DFT), holds significant promise.

Computed properties for this compound are available in public databases like PubChem, providing a starting point for more in-depth theoretical investigations. nih.gov Future research could employ DFT and Time-Dependent DFT (TD-DFT) to gain a deeper understanding of the electronic structure, molecular orbital energies (HOMO-LUMO), and spectroscopic properties of this compound and its derivatives. researchgate.netscispace.com Such studies can provide valuable insights into the molecule's reactivity, stability, and potential for electronic and optical applications. researchgate.net

Computational tools like Fukui function analysis can be used to predict the most reactive sites within the molecule, guiding the design of selective chemical transformations. mdpi.com Furthermore, computational modeling can be used to screen potential applications of this compound derivatives, for instance, by predicting their binding affinities to biological targets or their performance in electronic devices. asianresassoc.org This predictive capability can significantly accelerate the discovery and development of new functional molecules, reducing the need for extensive and costly experimental work.

Exploration of Emerging Applications in Niche Technologies

The unique electronic and structural features of this compound suggest its potential for use in a variety of emerging technologies. A particularly promising area is the field of organic electronics. Carbazole derivatives, which are also nitrogen-containing aromatic compounds, have shown significant promise in this area due to their favorable hole-transport properties, thermal stability, and tunable electronic structures. mdpi.com By analogy, functionalized derivatives of this compound could be explored as building blocks for novel organic semiconductors, emitters for organic light-emitting diodes (OLEDs), or components in organic photovoltaic (OPV) devices.

The presence of the amine group provides a convenient handle for further chemical modification, allowing for the synthesis of a wide range of derivatives with tailored electronic and optical properties. For example, the synthesis of complex heterocyclic compounds from this amine could lead to new materials with applications in areas such as sensors, imaging agents, or even pharmaceuticals. nih.gov The exploration of these niche applications will require a multidisciplinary approach, combining synthetic chemistry, materials science, and device engineering to fully realize the potential of this intriguing molecule.

Q & A

Q. What are the optimal synthetic routes for 5,8-Dichloronaphthalen-1-amine, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves halogenation and amination of naphthalene derivatives. For example, chlorination of naphthalen-1-amine precursors using chlorine gas or chlorinating agents (e.g., POCl₃) under controlled temperatures (40–80°C) . Subsequent purification via column chromatography with silica gel and a hexane/ethyl acetate gradient ensures >95% purity. Optimization requires monitoring reaction progress via TLC and adjusting catalyst concentrations (e.g., Pd or Cu catalysts for regioselective chlorination) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of techniques:

Q. What are the critical storage conditions to ensure the stability of this compound?

- Methodological Answer : Store at 2–8°C in amber vials to prevent photodegradation. For long-term stability (>6 months), lyophilize the compound and store under inert gas (N₂ or Ar) at -20°C. Solubility in DMSO (10 mM stock) should be validated before biological assays .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts or HRMS discrepancies) be resolved during structural elucidation?

- Methodological Answer : Contradictions often arise from impurities or solvent effects. For example, residual DMSO in NMR samples can obscure amine signals. Strategies include:

Q. What mechanistic insights guide the regioselective chlorination of naphthalen-1-amine derivatives to achieve 5,8-dichloro substitution?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. The amine group directs chlorination to para positions, but steric hindrance from bulky substituents can shift reactivity. Computational modeling (e.g., Fukui function analysis) predicts reactive sites, while experimental validation uses kinetic studies under varying temperatures and catalysts .

Q. How do structural modifications (e.g., chloro-substitution patterns) impact the compound’s biological activity or interaction with biomolecules?

- Methodological Answer : Structure-activity relationship (SAR) studies require:

- Molecular docking to predict binding affinities with target proteins (e.g., enzymes or receptors).

- In vitro assays (e.g., enzyme inhibition or cell viability tests) comparing 5,8-dichloro with mono-chloro or 6,7-dichloro analogs.

- Metabolic stability tests in hepatocyte models to assess the impact of chloro-substitution on pharmacokinetics .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?

- Methodological Answer :

- Optimize solvent systems for large-scale reactions (e.g., replace ethanol with toluene for easier distillation) .

- Implement flow chemistry to enhance heat transfer and reduce byproducts.

- Use quality-by-design (QbD) principles to identify critical process parameters (CPPs) affecting yield and purity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of this compound across studies?

- Methodological Answer : Potential causes include assay variability (e.g., cell line differences) or impurities. Solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.